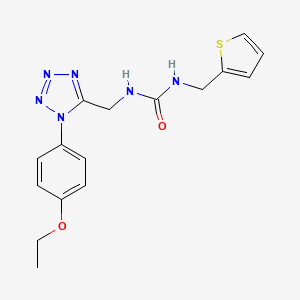
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a thiophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Urea Linkage: This involves the reaction of an isocyanate with an amine to form the urea linkage.
Attachment of the Thiophenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Protein-Ligand Interactions: It may interact with specific proteins, altering their function or stability.
Pharmaceutical Action: The compound may interact with cellular receptors or enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophenylmethyl group.
生物活性
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, an ethoxyphenyl group, and a thiophenyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N6O3 with a molecular weight of approximately 368.4 g/mol. The structural components include:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids in biological systems.
- Ethoxyphenyl Group : Enhances lipophilicity and potential receptor binding.
- Thiophenyl Moiety : Contributes to hydrophobic interactions with target proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring may act as a bioisostere for carboxylic acids, facilitating interactions with various biological pathways. The thiophenyl group enhances binding affinity by fitting into hydrophobic pockets of proteins, potentially modulating enzyme activities or receptor functions.
Antifungal Activity
Recent studies have indicated that tetrazole compounds exhibit significant antifungal properties. For instance, a related tetrazole compound demonstrated potent in vitro activity against several pathogenic fungi, including Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values lower than 0.008 μg/mL against these organisms . This suggests that compounds like this compound may also possess similar antifungal activities.
Interaction Studies
In vitro studies have shown that compounds featuring the tetrazole structure can bind effectively to various biological targets. For example, the binding affinity of related tetrazole derivatives has been explored through assays measuring their interaction with G protein-coupled receptors (GPCRs), which play critical roles in many physiological processes . The efficacy of these interactions often correlates with the structural characteristics of the compounds.
Case Studies and Experimental Findings
A series of experiments were conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antifungal activity | Showed potent inhibition against Candida spp. |
| Study B | Assess receptor binding | High affinity for certain GPCRs, indicating potential therapeutic uses |
| Study C | Investigate cytotoxicity | Minimal cytotoxic effects on human cell lines at therapeutic concentrations |
属性
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-2-24-13-7-5-12(6-8-13)22-15(19-20-21-22)11-18-16(23)17-10-14-4-3-9-25-14/h3-9H,2,10-11H2,1H3,(H2,17,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHHGIGBFCOFPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














